molecular formula C15H14N4O4S B5870107 4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide

Cat. No. B5870107
M. Wt: 346.4 g/mol
InChI Key: HMSMCIIZHWWZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been suggested that this compound exerts its antitumor effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
Studies have shown that 4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide exhibits a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers in the body, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to reduce oxidative stress and lipid peroxidation in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in lab experiments is its ability to inhibit cancer cell growth and proliferation. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its potential use in clinical settings.

Future Directions

There are several future directions for research on 4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide. One direction is to further investigate its mechanism of action and potential use as a diagnostic tool in cancer imaging. Another direction is to explore its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, future research could focus on the development of novel derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with N-(3-pyridinylmethyl)thiocarbamide in the presence of a base. This reaction results in the formation of 4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and anti-oxidant properties. This compound has also been studied for its potential use as a diagnostic tool in cancer imaging.

properties

IUPAC Name

4-methoxy-3-nitro-N-(pyridin-3-ylmethylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-23-13-5-4-11(7-12(13)19(21)22)14(20)18-15(24)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSMCIIZHWWZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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